molecular formula C13H14BrN3O3S B12903325 5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide CAS No. 918494-99-2

5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide

Cat. No.: B12903325
CAS No.: 918494-99-2
M. Wt: 372.24 g/mol
InChI Key: LDZGOQDYDCHQFX-UHFFFAOYSA-N
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Description

5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutylsulfamoyl group at the 3rd position, and a carboxamide group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 5th position of the indole ring .

Scientific Research Applications

5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is unique due to the presence of the cyclobutylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918494-99-2

Molecular Formula

C13H14BrN3O3S

Molecular Weight

372.24 g/mol

IUPAC Name

5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C13H14BrN3O3S/c14-7-4-5-10-9(6-7)12(11(16-10)13(15)18)21(19,20)17-8-2-1-3-8/h4-6,8,16-17H,1-3H2,(H2,15,18)

InChI Key

LDZGOQDYDCHQFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N

Origin of Product

United States

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